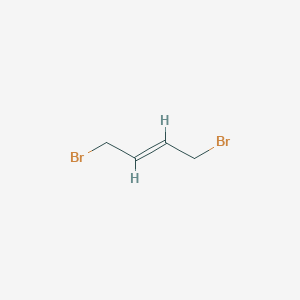

1,4-Dibromo-2-butène

Vue d'ensemble

Description

1,4-Dibromo-2-butene is a chemical compound that serves as an intermediate in various organic synthesis processes. It is a dibromo derivative of butene and can be utilized to prepare a range of other chemical entities through substitution and addition reactions.

Synthesis Analysis

The synthesis of 1,4-Dibromo-2-butene can be achieved through a practical two-step process. Initially, cuprate addition to commercially available 1,4-dibromo-2-butene yields 3-alkyl-4-bromo-1-butene, which is a product of S(N)2' substitution. Subsequently, dehydrohalogenation of this intermediate gives rise to 2-alkyl-1,3-butadienes . This method demonstrates the versatility of 1,4-dibromo-2-butene as a precursor for further chemical transformations.

Molecular Structure Analysis

While the specific molecular structure of 1,4-dibromo-2-butene is not detailed in the provided papers, insights can be drawn from the structure of related compounds. For instance, the molecular structure of cis-1,4-dichloro-2-butene has been determined by gas phase electron diffraction, revealing that the molecules predominantly exist in a form with one carbon-chlorine bond nearly eclipsing the C=C bond, while the other carbon-chlorine bond rotates away . This information on a similar molecule can provide a basis for understanding the steric and electronic considerations in the molecular structure of 1,4-dibromo-2-butene.

Chemical Reactions Analysis

1,4-Dibromo-2-butene is reactive towards π-bonds, as demonstrated by the stereospecific addition reactions it undergoes. For example, the reaction with disilyne compounds proceeds in a stereospecific manner, leading to the formation of various cyclic and acyclic organosilicon compounds . Additionally, the instability of 1,4-bisdiazo-2-butene, a related compound, in protic solvents indicates the potential for complex reaction pathways and the formation of unexpected products .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,4-dibromo-2-butene are not explicitly discussed in the provided papers. However, the synthesis and characterization of related compounds, such as liquid-crystalline polyethers derived from 1,4-dibromo-2-butene, suggest that the compound's properties are conducive to the formation of materials with unique phase behaviors . The reactivity of 1,4-dibromo-2-butene with various reagents and under different conditions, as seen in the synthesis of diborene compounds and the preparation of poly(1,4-butadiene-b-1,2-butadiene) , further indicates its versatile chemical nature.

Applications De Recherche Scientifique

Synthèse organique

Le 1,4-dibromo-2-butène est un réactif précieux en synthèse organique. Il sert d’intermédiaire dans la préparation de divers composés organiques. Par exemple, il peut être utilisé pour synthétiser des complexes macrocycliques de diazadioxa oxovanadium (IV), qui sont intéressants en raison de leurs propriétés catalytiques potentielles .

Recherche pharmaceutique

En recherche pharmaceutique, les dérivés du this compound peuvent être étudiés pour leur activité biologique. Bien que les applications directes dans le développement de médicaments ne soient pas largement documentées, le rôle du composé en tant que bloc de construction pour des molécules plus complexes en fait un candidat pour la synthèse de médicaments potentiels .

Chimie des polymères

Le this compound joue un rôle en chimie des polymères où il peut être utilisé pour modifier des polymères ou créer de nouvelles structures de polymères. Sa capacité à réagir avec d'autres composés peut conduire à la formation de polymères ayant des propriétés uniques, potentiellement utiles pour les matériaux avancés .

Science des matériaux

En science des matériaux, le this compound peut être impliqué dans la synthèse de matériaux ayant des caractéristiques spécifiques. Par exemple, il pourrait être utilisé dans la création de nouveaux matériaux ayant des propriétés électriques ou mécaniques particulières qui pourraient être bénéfiques dans diverses applications industrielles .

Science de l'environnement

Les applications du this compound en science de l'environnement ne sont pas bien définies. Cependant, ses dérivés pourraient être étudiés pour leur impact environnemental, leur dégradation ou comme intermédiaires dans la synthèse de matériaux respectueux de l'environnement .

Chimie analytique

En chimie analytique, le this compound pourrait être utilisé comme composé standard ou de référence dans diverses méthodes analytiques. Sa structure et ses propriétés bien définies le rendent adapté à une utilisation dans l'étalonnage d'instruments ou le développement de nouvelles techniques analytiques .

Recherche en biochimie

En recherche en biochimie, le this compound peut être utilisé pour étudier les réactions catalysées par les enzymes ou les voies métaboliques impliquant des structures similaires. Il pourrait également être un précurseur dans la synthèse de molécules biologiquement pertinentes .

Applications industrielles

Sur le plan industriel, le this compound pourrait être utilisé dans la synthèse de produits chimiques utilisés dans les procédés de fabrication ou comme intermédiaires dans la production de biens de consommation. Sa réactivité avec diverses substances organiques et inorganiques en fait un composé polyvalent en chimie industrielle .

Mécanisme D'action

Target of Action

1,4-Dibromo-2-butene is primarily used as a reagent in the preparation of diaminoalkenes through copper-mediated diamination reactions . It’s also used in the synthesis of various pharmaceutical intermediates .

Mode of Action

1,4-Dibromo-2-butene interacts with its targets through electrophilic addition reactions. For instance, it reacts with atactic poly (2-vinylpyridine), leading to the formation of long-range 3D molecular ordering in polymer chains . This interaction results in changes in the molecular structure of the target, which can influence its function and properties.

Biochemical Pathways

It’s known that the compound plays a role in the synthesis of various pharmaceutical intermediates . The downstream effects of these pathways would depend on the specific intermediates being synthesized and their roles in biological systems.

Pharmacokinetics

Its physical and chemical properties such as its melting point (48-51 °c), boiling point (205 °c), and density (19393 g/mL at 25 °C) can influence its bioavailability .

Result of Action

The molecular and cellular effects of 1,4-Dibromo-2-butene’s action largely depend on the specific reactions it’s involved in. For instance, when it reacts with atactic poly (2-vinylpyridine), it leads to the formation of long-range 3D molecular ordering in polymer chains . This can influence the properties of the resulting polymers.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1,4-Dibromo-2-butene. For example, it may be sensitive to exposure to light and air . Therefore, it’s typically stored in conditions between 2-8°C to maintain its stability .

Orientations Futures

While specific future directions for 1,4-Dibromo-2-butene are not mentioned in the search results, it’s worth noting that the compound has been used in the synthesis of antimicrobial superabsorbers and in the investigation of the metabolism of halopropanes . This suggests potential future applications in the development of antimicrobial materials and in environmental science.

Propriétés

IUPAC Name |

(E)-1,4-dibromobut-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Br2/c5-3-1-2-4-6/h1-2H,3-4H2/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMXLHIUHKIVPAB-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CCBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C=C/CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Br2 | |

| Record name | (E)-1,4-DIBROMO-2-BUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20120 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8024941 | |

| Record name | (E)-1,4-Dibromo-2-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystals or white crystalline solid. (NTP, 1992) | |

| Record name | (E)-1,4-DIBROMO-2-BUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20120 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

397 °F at 760 mmHg (NTP, 1992) | |

| Record name | (E)-1,4-DIBROMO-2-BUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20120 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

greater than 235 °F (NTP, 1992) | |

| Record name | (E)-1,4-DIBROMO-2-BUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20120 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992) | |

| Record name | (E)-1,4-DIBROMO-2-BUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20120 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS RN |

821-06-7, 6974-12-5 | |

| Record name | (E)-1,4-DIBROMO-2-BUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20120 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | trans-1,4-Dibromo-2-butene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=821-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butene, 1,4-dibromo-, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000821067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butene, 1,4-dibromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006974125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butene, 1,4-dibromo-, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (E)-1,4-Dibromo-2-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-1,4-dibromobut-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.338 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-dibromobut-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.473 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Melting Point |

128.1 °F (NTP, 1992) | |

| Record name | (E)-1,4-DIBROMO-2-BUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20120 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

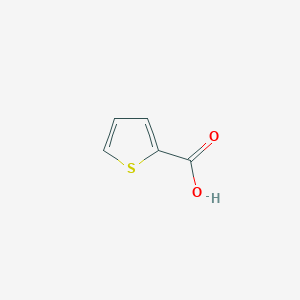

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

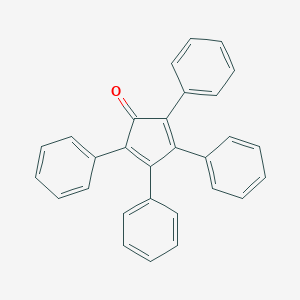

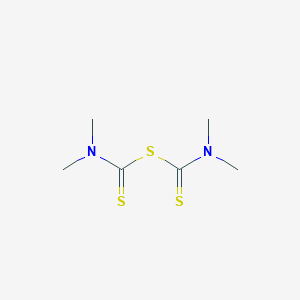

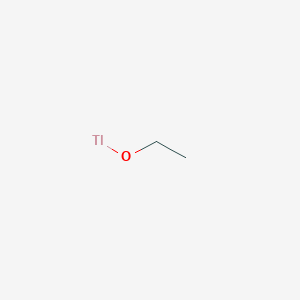

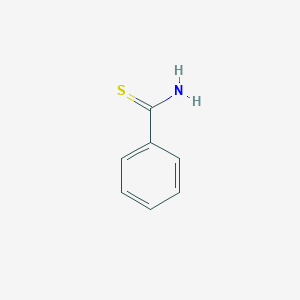

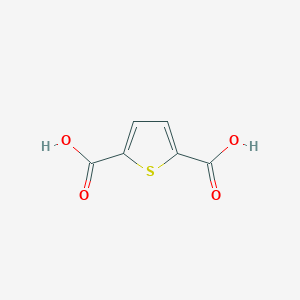

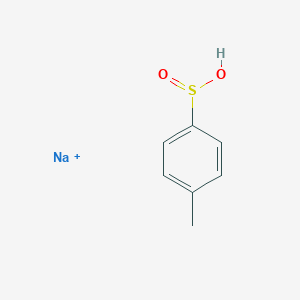

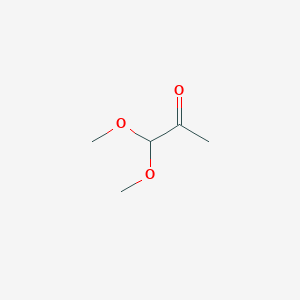

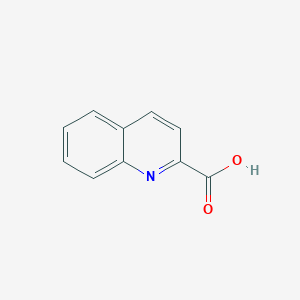

Feasible Synthetic Routes

Q & A

ANone: The molecular formula of 1,4-dibromo-2-butene is C4H6Br2, and its molecular weight is 213.9 g/mol.

A: Researchers often utilize 1H NMR and 13C NMR spectroscopy to characterize the structure of 1,4-dibromo-2-butene and its polymers. [] IR spectroscopy is also employed to confirm the structure. [] Computational methods, including Molecular Mechanics (MM) and Molecular Orbital (MO) calculations, can further elucidate conformational preferences and reactivity. []

ANone: Yes, 1,4-dibromo-2-butene exists as both cis and trans isomers.

A: The cis and trans isomers of 1,4-dibromo-2-butene exhibit different reactivity profiles. For instance, in reactions with sodium sulfide (Na2S), cis-1,4-dichloro-2-butene yields 2,5-dihydrothiophene, while trans-1,4-dibromo-2-butene primarily forms 3,4-epithio-1-butene. [] Similarly, trans-1,4-dibromo-2-butene is crucial for synthesizing fully conjugated cyclic compounds with ring sizes ranging from 14 to 26 members. []

ANone: 1,4-Dibromo-2-butene is a versatile reagent used for:

ANone: 1,4-Dibromo-2-butene is a key monomer in the synthesis of various polymers:

ANone: Polymers synthesized from 1,4-dibromo-2-butene can exhibit a range of properties:

ANone: The stereochemistry of 1,4-dibromo-2-butene, particularly the trans isomer, plays a crucial role in controlling the stereoselectivity of various reactions:

ANone: Palladium(0) complexes of 15-membered triolefinic macrocycles synthesized from 1,4-dibromo-2-butene demonstrate catalytic activity in various reactions:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.